molecular formula C8H6ClN3O3 B2384260 7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 869947-01-3

7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2384260
CAS No.: 869947-01-3
M. Wt: 227.6
InChI Key: WJXYANQIRGFTJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a useful research compound. Its molecular formula is C8H6ClN3O3 and its molecular weight is 227.6. The purity is usually 95%.
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Scientific Research Applications

Structural Modifications and Activity Relationships

The compound has been utilized in the synthesis of a series of potent angiotensin II receptor antagonists, particularly pyrazolo[1,5-a]pyrimidine derivatives. Structural modifications, such as the removal of carboxylic acid and replacement of the heteroaromatic system, were found to be critical in displaying oral activity. Further, modifications at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine significantly influenced in vitro and oral activities, indicating its crucial role in medicinal chemistry (Shiota et al., 1999).

Reaction Mechanisms and Structural Elucidation

The compound has also been a subject in the study of reaction mechanisms. For instance, the reaction of certain pyrazolo[1,5-a]pyrimidine derivatives with hydrazine hydrate in acetic acid solution led to the formation of specific derivatives. This process, along with treatments using dimethyl sulfate and methylhydrazine, indicated a particular regioselectivity and reaction pathway, which was further elucidated through NMR spectroscopy and X-ray diffraction analysis (Chimichi et al., 1996).

Properties

IUPAC Name

7-(chloromethyl)-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O3/c9-3-4-1-7(13)10-6-2-5(8(14)15)11-12(4)6/h1-2H,3H2,(H,10,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXYANQIRGFTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=CC(=N2)C(=O)O)NC1=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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